molecular formula C25H22ClFN2 B10913555 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole

Cat. No.: B10913555
M. Wt: 404.9 g/mol
InChI Key: IJMCIUAKJUUYGT-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes chloro, dimethylphenyl, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen, using reagents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethyl and fluorophenyl substitutions.

    3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the chloro and fluorophenyl substitutions.

    1-(3-fluorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and dimethyl substitutions.

Uniqueness

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H22ClFN2

Molecular Weight

404.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-fluorophenyl)pyrazole

InChI

InChI=1S/C25H22ClFN2/c1-15-8-10-19(12-17(15)3)24-23(26)25(20-11-9-16(2)18(4)13-20)29(28-24)22-7-5-6-21(27)14-22/h5-14H,1-4H3

InChI Key

IJMCIUAKJUUYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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